molecular formula C10H8F3N3O2 B1392775 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-86-6

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B1392775
M. Wt: 259.18 g/mol
InChI Key: FFEIMXUSQRNSGZ-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A variety of novel disubstituted 2-(alknyl, aryl and arylamine)-6-alkynylpyrazolo[1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives include the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes . This reaction proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .

Scientific Research Applications

Synthesis of New Fluorinated Pyrazolo[1,5-a]pyrimidines

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is utilized in the synthesis of new fluorinated pyrazolo[1,5-a]pyrimidines. This synthesis process is notable for its ability to facilitate efficient C–C, C–N, and C–S bond formation, creating a variety of biologically interesting compounds (Jismy et al., 2018).

Creation of Fluorophores

In 2006, researchers discovered that a compound derived from ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exhibited novel fluorescent properties, potentially useful as a fluorophore for binding site identification. This fluorescence intensity was significantly stronger than its methyl analogue, indicating its potential in fluorescence-based applications (Wu et al., 2006).

Anticancer Research

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has been involved in the synthesis of compounds with notable anticancer properties. For instance, a derivative of this compound demonstrated effective inhibition on the proliferation of some cancer cell lines, highlighting its potential in cancer research and therapy (Liu et al., 2016).

Agricultural Applications

Research has indicated that certain derivatives of this compound may serve as inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, a type of weed. This suggests potential applications in agriculture for weed control and management (Wu et al., 2006).

Library Synthesis

This compound has been used in the parallel solution-phase synthesis of large-scale libraries, particularly 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine and related compounds. This approach is significant for its efficient generation of high-purity final products, beneficial in various fields of chemical and pharmaceutical research (Dalinger et al., 2005).

Future Directions

The future directions for research on Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate and similar compounds could include further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of more efficient synthetic routes and the exploration of new applications in medicinal chemistry and material science could be beneficial .

properties

IUPAC Name

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-14-7-3-4-15-16(7)8(6)10(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEIMXUSQRNSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201170642
Record name Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

CAS RN

1245807-86-6
Record name Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245807-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201170642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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